

Butyl Methanesulfonate: A Comprehensive Technical Guide for Organic Synthesis

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Compound of Interest

Compound Name: Butyl methanesulfonate

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Abstract

Butyl methanesulfonate, a member of the alkyl sulfonate ester family, serves as a versatile and efficient precursor in a multitude of organic transformations. Its utility primarily stems from the excellent leaving group ability of the mesylate moiety, facilitating nucleophilic substitution reactions for the introduction of a butyl group onto various substrates. This technical guide provides an in-depth overview of **butyl methanesulfonate**, encompassing its physicochemical properties, synthesis, and its application as a key reagent in N-alkylation, O-alkylation, and other significant synthetic methodologies. Detailed experimental protocols, quantitative data, and mechanistic insights are presented to assist researchers in leveraging this reagent for applications in pharmaceutical development and fine chemical synthesis.

Introduction

Butyl methanesulfonate (butyl mesylate) is an organic compound recognized for its reactivity as an alkylating agent.^[1] The presence of the methanesulfonate group, a superior leaving group, renders the butyl group susceptible to nucleophilic attack, enabling the formation of new carbon-heteroatom and carbon-carbon bonds. This property has led to its application in the synthesis of a diverse range of compounds, including pharmaceuticals and specialized ionic liquids.^{[1][2]} This guide aims to provide a comprehensive resource on the synthesis and application of **butyl methanesulfonate** as a precursor in organic synthesis.

Physicochemical Properties

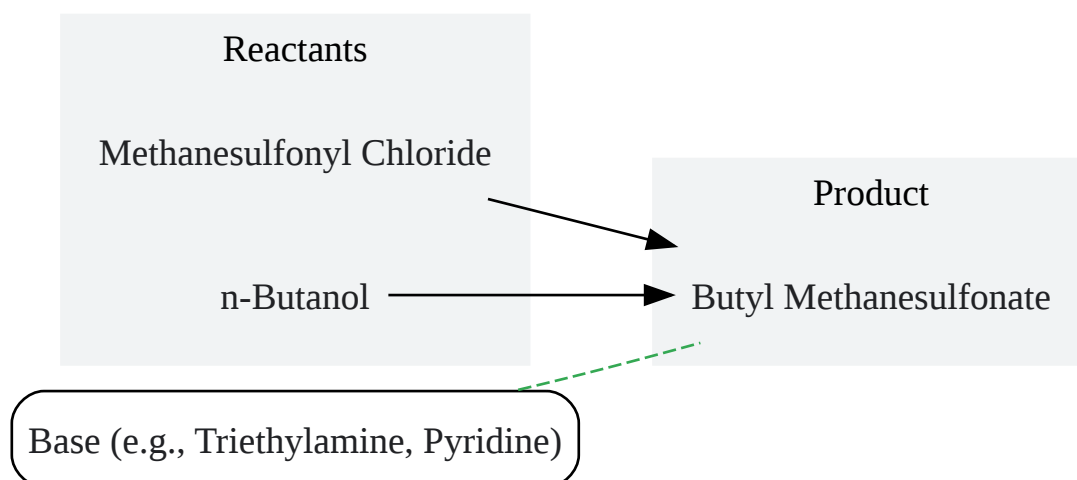
A thorough understanding of the physical and chemical properties of **butyl methanesulfonate** is essential for its safe handling and effective use in synthesis.

Property	Value	Reference
Molecular Formula	C ₅ H ₁₂ O ₃ S	[3]
Molecular Weight	152.21 g/mol	[3]
CAS Number	1912-32-9	[3]
Appearance	Colorless to pale yellow liquid	[1]
Boiling Point	172 °C (estimate)	[2]
Density	1.088 g/cm ³ (estimate)	[2]
Solubility	Soluble in organic solvents, limited solubility in water	[1]
Refractive Index	1.5151 (estimate)	[2]
InChI	InChI=1S/C5H12O3S/c1-3-4-5-8-9(2,6)7/h3-5H2,1-2H3	[3]
SMILES	CCCCOS(=O)(=O)C	[3]

Synthesis of Butyl Methanesulfonate

Butyl methanesulfonate is typically synthesized from n-butanol and methanesulfonyl chloride in the presence of a base. The choice of base and reaction conditions can influence the yield and purity of the product.

General Reaction Scheme



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Caption: General synthesis of **butyl methanesulfonate**.

Experimental Protocols

Protocol 1: Synthesis using Triethylamine

To a stirred solution of n-butanol (4.05 g, 49.3 mmol) in dried dichloromethane (20.0 mL) cooled to 0 °C, methanesulfonyl chloride (4.58 mL, 59.2 mmol) is added slowly. Triethylamine (8.26 mL, 59.2 mmol) is then added, and the mixture is stirred at 0 °C for 1 hour. After completion, the reaction mixture is filtered and evaporated to yield n-**butyl methanesulfonate**.
[4] This method often results in a quantitative yield.[4]

Protocol 2: Synthesis using Pyridine

To a solution of n-butanol (500 mg, 6.7 mmol) in anhydrous dichloromethane (10 mL) at 0 °C, pyridine (0.82 mL, 10.1 mmol) and methanesulfonyl chloride (0.78 mL, 10.1 mmol) are added sequentially. The reaction mixture is stirred at 0 °C and allowed to warm to room temperature over 6 hours. The reaction is then quenched with methanol and concentrated. The residue is diluted with ethyl acetate (50 mL) and washed successively with 1 M hydrochloric acid (10 mL), saturated sodium bicarbonate solution (10 mL), and saturated saline (10 mL). The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated. Purification by silica gel column chromatography affords n-**butyl methanesulfonate** as a colorless oil.[4] This protocol has been reported to yield 92% of the product.[4]

Spectroscopic Data

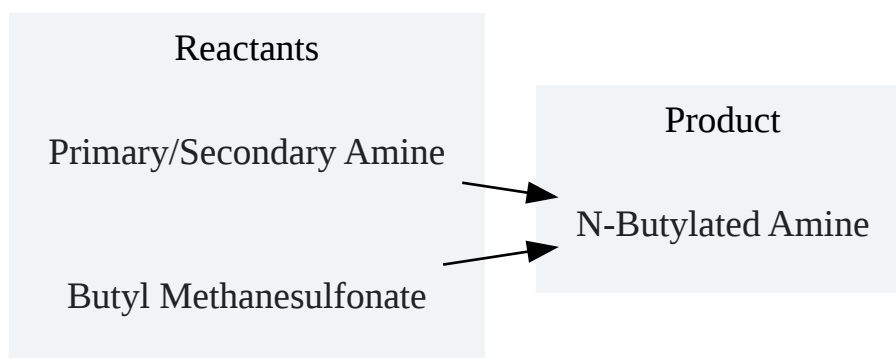
- ^1H NMR (400 MHz, CDCl_3): δ 4.24 (t, J = 6.4 Hz, 2H), 3.01 (s, 3H), 1.76-1.72 (m, 2H), 1.48-1.42 (m, 2H), 0.96 (t, J = 7.6 Hz, 3H).[4]
- ^{13}C NMR (100 MHz, CDCl_3): δ 69.99, 37.30, 31.05, 18.67, 13.48.[4]
- High-Resolution Mass Spectrometry (ESI): Calculated for $[\text{C}_5\text{H}_{12}\text{O}_3\text{S} + \text{Na}]^+$: 175.0405, Found: 175.0401.[4]

Applications in Organic Synthesis

Butyl methanesulfonate is a potent butylation agent, enabling the introduction of a butyl group to a variety of nucleophiles.

N-Alkylation of Amines

The reaction of **butyl methanesulfonate** with amines provides a direct route to N-butylated compounds.



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Caption: N-Alkylation using **butyl methanesulfonate**.

Experimental Protocol: N-Butylation of 1-Methylimidazole

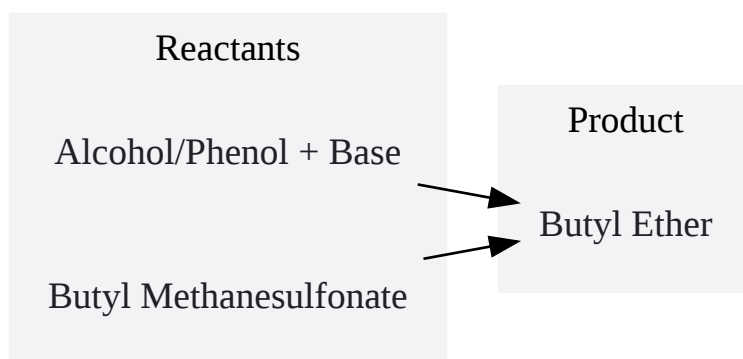
To a solution of 1-methylimidazole (6.47 g, 78.8 mmol) in acetonitrile (50.0 mL), n-**butyl methanesulfonate** (10.00 g, 65.7 mmol) is added at room temperature.[4] The reaction mixture is stirred until completion. The solvent is then removed by rotary evaporation. The

resulting ionic liquid, 1-butyl-3-methylimidazolium methanesulfonate, is extracted with ethyl acetate (3 x 20 mL) to remove any non-ionic organic impurities. The ionic liquid layer is then concentrated under vacuum. This reaction proceeds with a reported yield of 92%.^[4]

Note on Primary and Secondary Amines: The alkylation of primary and secondary amines can sometimes lead to over-alkylation, resulting in a mixture of products.^[5] Careful control of stoichiometry and reaction conditions is crucial for selective mono-alkylation.

O-Alkylation: Synthesis of Ethers

Butyl methanesulfonate can be employed in Williamson-type ether syntheses, reacting with alkoxides or phenoxides to form butyl ethers.



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Caption: O-Alkylation using **butyl methanesulfonate**.

General Considerations for O-Alkylation:

The Williamson ether synthesis is a robust method for preparing ethers.^[6] For successful synthesis using **butyl methanesulfonate**, the following should be considered:

- Base: A strong base, such as sodium hydride (NaH) or potassium tert-butoxide (t-BuOK), is required to deprotonate the alcohol or phenol, forming the corresponding nucleophilic alkoxide or phenoxide.
- Solvent: Anhydrous aprotic solvents like tetrahydrofuran (THF) or dimethylformamide (DMF) are typically used to prevent side reactions.

- **Reaction Conditions:** The reaction temperature can vary depending on the reactivity of the substrate.

While specific protocols for the O-alkylation of a wide range of alcohols and phenols using **butyl methanesulfonate** are not extensively detailed in the readily available literature, the general principles of the Williamson ether synthesis are directly applicable. Researchers should optimize reaction conditions for their specific substrates.

Safety and Handling

Butyl methanesulfonate is harmful if swallowed and may cause an allergic skin reaction and serious eye irritation.[3] It is essential to handle this chemical with appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS).

Conclusion

Butyl methanesulfonate is a valuable and reactive precursor for the introduction of butyl groups in organic synthesis. Its straightforward preparation and high reactivity make it a useful tool for researchers in academia and industry. This guide has provided a detailed overview of its properties, synthesis, and key applications, along with experimental protocols and safety considerations. The methodologies presented here offer a solid foundation for the successful application of **butyl methanesulfonate** in the development of novel molecules and synthetic pathways.

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